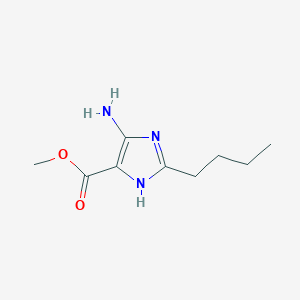
N-(1-(3,4-dimethoxyphenyl)ethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3,4-dimethoxyphenyl)ethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Applications
Synthesis and Antimicrobial Activity : A study by Deohate and Palaspagar (2020) discusses the synthesis of pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, showcasing the relevance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer and Antimicrobial Properties : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including those with pyrimidine structures, which exhibited significant antimicrobial and anticancer activities. This suggests potential therapeutic applications for such compounds in cancer treatment and infection control (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Biological Activity Analysis : Titi et al. (2020) conducted a comprehensive study on the synthesis, characterization, and biological activities of pyrazole derivatives. Their research included X-Ray crystal studies to understand the structural basis of these compounds' antitumor, antifungal, and antibacterial activities, highlighting the importance of structural analysis in identifying effective pharmacophores (Titi et al., 2020).
Efficient Synthesis Methods : Ghaedi et al. (2015) developed a novel and efficient method for synthesizing pyrazolo[3,4-b]pyridine derivatives through the condensation of pyrazole-5-amine derivatives. This method offers a pathway to create N-fused heterocycle products, which could be pivotal in synthesizing various biologically active compounds (Ghaedi et al., 2015).
Anticancer and Anti-Inflammatory Properties : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. Their findings underscore the potential of such compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-10-13(2)24(23-12)18-8-9-20-19(22-18)21-14(3)15-6-7-16(25-4)17(11-15)26-5/h6-11,14H,1-5H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEWRXSJPXWEJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)NC(C)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
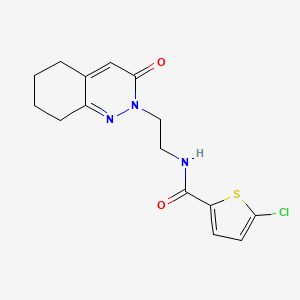
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
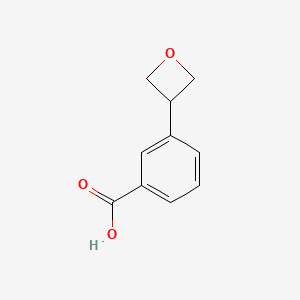
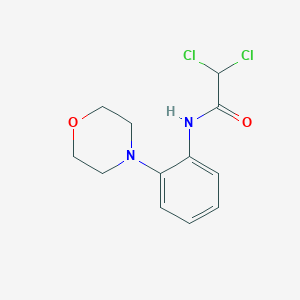
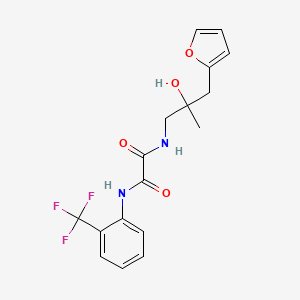
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![5-Bromo-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2354762.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2354765.png)
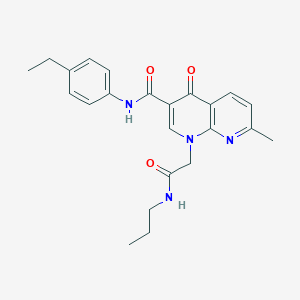

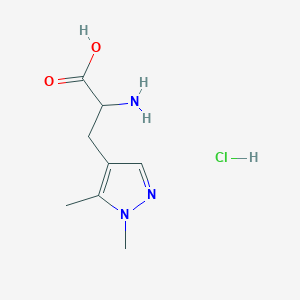
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)

